1-Allyloxycarbonylamino-cyclopentanecarboxylic acid
Overview
Description
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopentane ring substituted with an allyloxycarbonylamino group and a carboxylic acid group. Its structure allows for various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid typically involves the protection of the amino group followed by the introduction of the allyloxycarbonyl group. One common method includes the reaction of cyclopentanecarboxylic acid with allyl chloroformate in the presence of a base to form the allyloxycarbonyl derivative. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The allyloxycarbonyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can act as a protecting group for the amino group, allowing selective reactions to occur at other sites. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Comparison with Similar Compounds
Similar Compounds
1-(Boc-amino)cyclopentanecarboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of an allyloxycarbonyl group.
Cyclopentanecarboxylic acid: Lacks the amino and allyloxycarbonyl groups, making it less versatile in chemical reactions.
Uniqueness
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid is unique due to the presence of both the allyloxycarbonyl and carboxylic acid groups, allowing for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(prop-2-enoxycarbonylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-7-15-9(14)11-10(8(12)13)5-3-4-6-10/h2H,1,3-7H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCVSPYLBDDXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1(CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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